molecular formula C17H21NO B3835893 4-Benzyl-1-(furan-2-ylmethyl)piperidine

4-Benzyl-1-(furan-2-ylmethyl)piperidine

Cat. No.: B3835893
M. Wt: 255.35 g/mol
InChI Key: NFDDZQQDKVOONI-UHFFFAOYSA-N
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Description

4-Benzyl-1-(furan-2-ylmethyl)piperidine is a chemical compound of interest in medicinal chemistry and neuroscience research. It belongs to the class of 4-benzylpiperidine derivatives, which are known to serve as key synthetic intermediates and core structural motifs in the development of biologically active molecules . Piperidine derivatives are frequently explored for their potential interaction with central nervous system (CNS) targets. Recent scientific literature highlights that structurally related compounds, featuring similar 4-benzylpiperidine scaffolds, are being designed and investigated as potent histamine H3 receptor (H3R) antagonists/inverse agonists . These H3R ligands are significant for their potential multi-targeting role in neurodegenerative disease research, with some analogues also exhibiting inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The structural architecture of this compound, incorporating a furan-2-ylmethyl group, is a common feature in ligands intended to modulate G-protein-coupled receptors (GPCRs). The physicochemical properties of related piperidine compounds, such as a boiling point near 552.2 K and a melting point in the range of 279-280 K, inform handling and experimental conditions . This makes this compound a valuable building block for researchers synthesizing novel compounds for pharmacological profiling, structure-activity relationship (SAR) studies, and the development of potential multi-target-directed ligands for cognitive disorders. This product is For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-1-(furan-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-5-15(6-3-1)13-16-8-10-18(11-9-16)14-17-7-4-12-19-17/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDDZQQDKVOONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 4 Benzyl 1 Furan 2 Ylmethyl Piperidine

Established Synthetic Pathways for 4-Benzyl-1-(furan-2-ylmethyl)piperidine

Established synthetic routes to this compound typically involve either multi-step sequences or more streamlined one-pot reactions, starting from readily available precursors.

Multi-Step Synthesis Approaches

Multi-step syntheses offer a versatile and controlled approach to the target molecule, allowing for the purification of intermediates at each stage. A common strategy involves the initial synthesis of the 4-benzylpiperidine (B145979) core, followed by the introduction of the furan-2-ylmethyl group at the nitrogen atom.

One of the primary methods for this synthesis is reductive amination . This process involves the reaction of 4-benzylpiperidine with furfural, a bio-based aldehyde, in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the final tertiary amine. Various reducing agents can be employed, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂/catalyst). The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium triacetoxyborohydride is often favored for its mildness and tolerance to a wide range of functional groups.

Another well-established method is the N-alkylation of 4-benzylpiperidine. This involves the reaction of the secondary amine with a furan-2-ylmethyl halide, such as 2-(chloromethyl)furan or 2-(bromomethyl)furan, in the presence of a base. The base, typically a non-nucleophilic one like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the hydrogen halide formed during the reaction. The reaction is generally carried out in a suitable organic solvent, such as acetonitrile or dimethylformamide (DMF).

A schematic representation of these multi-step approaches is presented below:

Scheme 1: Multi-Step Synthesis of this compound

Route A: Reductive Amination

Route B: N-Alkylation

One-Pot Reaction Strategies

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. While specific one-pot syntheses for this compound are not extensively documented in the literature, the principles of multicomponent reactions can be applied. For instance, a one-pot reaction could potentially involve the condensation of benzaldehyde, piperidine (B6355638), and a furan-containing component, although this would lead to a different substitution pattern. A more direct one-pot approach for the target molecule would be a tandem reaction where the formation of 4-benzylpiperidine is immediately followed by its reaction with a furfural derivative in the same reaction vessel. However, such specific one-pot procedures for this exact molecule require further development and optimization.

Precursor Sourcing and Intermediate Synthesis

The key precursors for the synthesis of this compound are 4-benzylpiperidine and a source for the furan-2-ylmethyl group, typically furfural or a 2-(halomethyl)furan.

4-Benzylpiperidine: This intermediate is commercially available. Alternatively, it can be synthesized through several routes. A common laboratory-scale synthesis involves the reaction of 4-cyanopyridine (B195900) with toluene (B28343) to yield 4-benzylpyridine, which is subsequently reduced by catalytic hydrogenation to afford 4-benzylpiperidine mdpi.com.

Furfural: As a bio-based chemical derived from the dehydration of pentose sugars from lignocellulosic biomass, furfural is an attractive and renewable starting material nih.gov. Its availability and reactivity make it a key precursor in green chemistry applications.

2-(Halomethyl)furans: These reagents for N-alkylation can be prepared from furfuryl alcohol, which is readily obtained by the reduction of furfural. Treatment of furfuryl alcohol with hydrohalic acids or other halogenating agents yields the corresponding 2-(halomethyl)furan.

The synthesis of these precursors is well-documented, ensuring their accessibility for the production of the target compound.

Novel Methodologies and Process Optimization for this compound Production

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the production of fine chemicals. These include the application of green chemistry principles and the use of catalytic systems to improve reaction efficiency.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include:

Use of Renewable Feedstocks: The utilization of furfural, derived from biomass, as a precursor for the furan-2-ylmethyl moiety is a prime example of employing a renewable feedstock nih.gov.

Atom Economy: Reductive amination is generally considered to have good atom economy, as most of the atoms from the reactants are incorporated into the final product. N-alkylation, while also effective, generates stoichiometric amounts of salt byproducts.

Safer Solvents: The choice of solvent plays a crucial role in the greenness of a synthesis. Efforts are being made to replace hazardous solvents with more benign alternatives such as water, ethanol, or supercritical fluids. For piperidine synthesis, water has been explored as a solvent in some multicomponent reactions, offering significant environmental benefits researchgate.netscispace.com.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Optimizing reaction conditions to minimize byproduct formation.
Atom Economy Favoring reactions like reductive amination over those with poor atom economy.
Less Hazardous Chemical Syntheses Using less toxic reagents and catalysts.
Designing Safer Chemicals The target molecule itself may be designed for reduced toxicity.
Safer Solvents and Auxiliaries Exploring the use of water or bio-based solvents.
Design for Energy Efficiency Employing energy-efficient techniques like microwave-assisted synthesis.
Use of Renewable Feedstocks Utilizing biomass-derived furfural nih.gov.
Reduce Derivatives Developing one-pot syntheses to avoid protection/deprotection steps.
Catalysis Using catalytic reagents over stoichiometric ones.
Design for Degradation Designing the final product to be biodegradable.
Real-time analysis for Pollution Prevention Monitoring reactions to prevent runaway reactions and byproduct formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.

Catalytic Approaches and Reaction Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective transformations. In the context of synthesizing this compound, catalytic methods can be applied to several steps.

Catalytic Reductive Amination: The reductive amination of furfural with 4-benzylpiperidine can be performed using heterogeneous catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, with molecular hydrogen as the reducing agent. These catalysts offer the advantage of easy separation from the reaction mixture and potential for recycling. Recent research has also explored the use of non-precious metal catalysts, such as those based on cobalt or nickel, for the reductive amination of furfural, which can offer a more sustainable and cost-effective alternative rsc.orgtaylorfrancis.comnih.gov.

Catalytic N-Alkylation: While traditional N-alkylation often relies on stoichiometric bases, catalytic approaches are being developed. For instance, the direct N-alkylation of amines with alcohols, which produces water as the only byproduct, is a highly atom-economical and green alternative to using alkyl halides. This "borrowing hydrogen" or "hydrogen autotransfer" methodology typically employs transition metal catalysts, such as those based on ruthenium or iridium, to facilitate the conversion of the alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine. The application of such a method would involve the reaction of 4-benzylpiperidine with furfuryl alcohol.

The table below summarizes some catalytic systems that could be relevant for the synthesis of the target compound.

Reaction TypeCatalystAdvantages
Reductive Amination Pd/C, Pt/C, Raney NiHigh efficiency, recyclability.
Co or Ni-based catalystsLower cost, earth-abundant metals rsc.orgnih.gov.
N-Alkylation (with alcohols) Ru or Ir pincer complexesHigh atom economy, water as the only byproduct.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from milligram to gram quantities for research purposes requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. A common laboratory-scale synthesis involves the reductive amination of 4-benzylpiperidine with furan-2-carbaldehyde.

Key considerations for scale-up include:

Reagent Selection and Stoichiometry: For larger scale reactions, the cost and availability of starting materials, such as 4-benzylpiperidine and furan-2-carbaldehyde, become more critical. The stoichiometry of the reagents, including the reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), may need to be optimized to maximize yield and minimize waste.

Solvent Choice and Concentration: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and products, and ease of workup. For scale-up, solvents that are less hazardous, easily recoverable, and have a lower environmental impact are preferred. The concentration of the reaction mixture may also need to be adjusted to manage exotherms and ensure efficient mixing.

Temperature Control: Reductive amination reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent side reactions and ensure the stability of the product. The use of a temperature-controlled reactor vessel with adequate cooling capacity is recommended.

Workup and Purification: The workup procedure should be scalable and avoid the use of large volumes of extraction solvents or chromatography, which can be cumbersome and costly at a larger scale. Alternative purification methods like crystallization or distillation, if applicable, are often more suitable for larger quantities.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential before scaling up. This includes understanding the toxicity, flammability, and reactivity of all substances involved.

A potential scalable synthesis is outlined below:

StepReagents and ConditionsPurpose
14-Benzylpiperidine, Furan-2-carbaldehyde, Dichloromethane (B109758) (DCM) or other suitable solventFormation of the iminium ion intermediate.
2Sodium triacetoxyborohydride (STAB)Reduction of the iminium ion to the final product. STAB is often preferred for its mildness and selectivity.
3Aqueous workup (e.g., with sodium bicarbonate solution)Quenching of the reaction and removal of acidic byproducts.
4Extraction with an organic solventIsolation of the crude product.
5Purification (e.g., column chromatography, crystallization)To obtain the final product with high purity.

For research purposes, a synthesis yielding several grams of the target compound would be considered a successful scale-up, providing sufficient material for further biological evaluation and derivatization studies.

Asymmetric Synthesis Approaches to Enantiomers and Diastereomers of this compound

While this compound itself is achiral, the introduction of substituents on the piperidine or benzyl (B1604629) ring can create chiral centers, leading to the existence of enantiomers and diastereomers. Asymmetric synthesis is crucial for obtaining stereochemically pure compounds, which is often necessary to understand their structure-activity relationships.

Asymmetric synthesis of chiral piperidine derivatives can be achieved using chiral auxiliaries or asymmetric catalysis.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral derivatives of 4-benzylpiperidine, a chiral auxiliary could be attached to the piperidine nitrogen. Subsequent reactions, such as alkylation or aldol reactions, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary can be removed to yield the enantiomerically enriched product. Common chiral auxiliaries include Evans oxazolidinones and SAMP/RAMP hydrazones. For instance, a chiral amino sugar derivative like D-arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of substituted piperidines. researchgate.netcdnsciencepub.com

Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. For the synthesis of chiral piperidines, various catalytic methods have been developed. These include rhodium-catalyzed asymmetric reductive Heck reactions to produce 3-substituted piperidines and catalytic asymmetric deprotonation-ring expansion of pyrrolidines to yield chiral β-hydroxy piperidines. nih.govacs.orgorganic-chemistry.org Copper-catalyzed enantioselective C-H cyanation of acyclic amines has also been reported as a method to access chiral piperidines. nih.gov These catalytic methods offer the advantage of generating large amounts of enantiomerically enriched product from a small amount of chiral catalyst.

ApproachDescriptionExample
Chiral Auxiliary A temporary chiral group directs the stereoselective formation of a new chiral center.Use of Evans oxazolidinones or carbohydrate-based auxiliaries like D-arabinopyranosylamine. researchgate.netcdnsciencepub.com
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction, leading to an enantiomerically enriched product.Rhodium-catalyzed asymmetric reductive Heck reaction or copper-catalyzed C-H cyanation. nih.govorganic-chemistry.orgnih.gov

When a racemic mixture of a chiral derivative is synthesized, resolution techniques can be employed to separate the enantiomers.

Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Chromatographic Resolution: Chiral chromatography, using a chiral stationary phase (CSP), is a powerful technique for separating enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method can be applied both analytically to determine enantiomeric excess and preparatively to isolate pure enantiomers.

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. nih.gov Catalytic kinetic resolution by enantioselective acylation has been successfully applied to disubstituted piperidines. nih.gov

Derivatization Strategies for Analogues and Homologues of this compound

Derivatization of this compound allows for the synthesis of analogues and homologues with potentially modified biological activities. Modifications can be made on the piperidine core or the furan-2-ylmethyl moiety.

The piperidine ring offers several positions for modification.

N-Dealkylation and Re-alkylation/Acylation: The furan-2-ylmethyl group on the piperidine nitrogen can be cleaved under certain conditions, allowing for the introduction of different substituents. The resulting 4-benzylpiperidine can then be reacted with various alkyl halides, acyl chlorides, or sulfonyl chlorides to generate a library of N-substituted analogues. wikipedia.orgchemicalbook.comsigmaaldrich.com

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a powerful strategy to introduce substituents at specific positions. Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce functional groups at the C2, C3, or C4 positions, with the regioselectivity often controlled by the choice of catalyst and the N-protecting group. nih.gov

Ring-Opening and Rearrangement: While more complex, chemical transformations that involve the opening and re-closing of the piperidine ring can lead to novel scaffolds.

The furan (B31954) ring is also amenable to various chemical modifications.

Electrophilic Aromatic Substitution: The furan ring is an electron-rich heterocycle and can undergo electrophilic substitution reactions, primarily at the C5 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce a variety of functional groups onto the furan ring.

Lithiation and Subsequent Electrophilic Quench: The furan ring can be deprotonated at the C5 position using a strong base like n-butyllithium, followed by the addition of an electrophile to introduce a substituent. This allows for the introduction of a wide range of functionalities.

Modifications of the Methylene Bridge: The methylene group connecting the furan and piperidine rings could potentially be functionalized, for instance, through radical-based reactions, although this is generally more challenging.

Ring Opening of the Furan Moiety: Under certain conditions, the furan ring can be opened to yield acyclic derivatives, providing access to a different chemical space. nih.gov

MoietyDerivatization StrategyPotential Modifications
Piperidine Core N-Dealkylation and re-functionalizationIntroduction of various alkyl, acyl, or sulfonyl groups on the nitrogen.
C-H FunctionalizationIntroduction of substituents at C2, C3, or C4 positions. nih.gov
Furan-2-ylmethyl Moiety Electrophilic Aromatic SubstitutionNitration, halogenation, acylation at the C5 position of the furan ring.
Lithiation and Electrophilic QuenchIntroduction of a wide range of functional groups at the C5 position.

Substitutions and Elaborations on the Benzyl Group

The benzyl moiety of this compound is a prime target for structural modifications to investigate structure-activity relationships. A variety of synthetic methods can be employed to introduce substituents at different positions of the phenyl ring or to elaborate the benzylic carbon.

One of the most powerful techniques for introducing aryl or heteroaryl substituents at the ortho-position of the benzyl group is the palladium-catalyzed C-H activation/arylation. This method utilizes a directing group, in this case, the piperidine nitrogen, to guide the catalyst to the specific C-H bond. For instance, N-benzylpiperidine derivatives can undergo ortho-arylation with arylboronic acid pinacol esters in the presence of a palladium catalyst, such as palladium(II) acetate, and an oxidant. This reaction allows for the direct formation of a biaryl linkage, providing access to a wide range of substituted analogs.

Beyond direct C-H functionalization, classical electrophilic aromatic substitution reactions can be employed, provided the existing substituents on the benzyl ring are compatible with the reaction conditions. Friedel-Crafts acylation or alkylation can introduce various groups, although regioselectivity can be a challenge and may require the use of protecting groups or specific directing groups to achieve the desired isomers.

Furthermore, the synthesis of derivatives with substituents at the para-position can be achieved by starting with appropriately substituted raw materials. For example, a Suzuki coupling reaction between a protected 4-piperidone derivative and a substituted benzylboronic acid can be a key step. Following the coupling, reductive amination with furfurylamine would yield the desired N-substituted piperidine. This modular approach allows for the incorporation of a wide array of functional groups on the benzyl ring.

Below is a table summarizing potential substitutions on the benzyl group and the corresponding synthetic methodologies that could be adapted for this compound.

Substitution TypeReagents and ConditionsPotential Product
Ortho-ArylationArylboronic acid pinacol ester, Pd(OAc)₂, oxidant4-(2'-Aryl-benzyl)-1-(furan-2-ylmethyl)piperidine
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)4-(4-Acyl-benzyl)-1-(furan-2-ylmethyl)piperidine
Suzuki Coupling (starting material synthesis)Substituted benzylboronic acid, Pd catalyst, base4-(Substituted benzyl)-piperidine precursor

Linker Variations and Heteroatom Replacements

Modifications to the furan-2-ylmethyl linker and the piperidine ring itself, particularly through heteroatom replacement, offer another avenue for creating structural diversity. These changes can significantly impact the molecule's conformation, polarity, and hydrogen bonding capabilities.

A notable variation involves the replacement of the piperidine ring with other nitrogen-containing heterocycles. For instance, the synthesis of analogs containing a piperazine ring has been reported. This can be achieved by reacting a suitably substituted benzyl derivative with N-(furan-2-ylmethyl)piperazine. This substitution introduces an additional nitrogen atom, which can serve as a point for further functionalization or can influence the compound's pharmacokinetic properties.

The furan ring is also amenable to replacement with other five-membered aromatic heterocycles, a strategy often employed in medicinal chemistry known as bioisosteric replacement. Thiophene (B33073) and pyrrole are common bioisosteres of furan, as they share similar sizes and electronic properties. The synthesis of the thiophen-2-ylmethyl or pyrrol-2-ylmethyl analogs would involve the reductive amination of 4-benzylpiperidine with the corresponding heteroaromatic aldehyde, thiophene-2-carbaldehyde, or pyrrole-2-carbaldehyde.

Furthermore, the methylene bridge of the furan-2-ylmethyl linker can be elongated or replaced. For example, using 2-(furan-2-yl)ethanamine in the reductive amination with 4-benzylpiperidone would result in a two-carbon linker between the piperidine nitrogen and the furan ring.

The following table illustrates potential linker variations and heteroatom replacements.

Variation TypeSynthetic ApproachPotential Product
Piperidine to PiperazineReaction of a substituted benzyl halide with N-(furan-2-ylmethyl)piperazine1-(Substituted benzyl)-4-(furan-2-ylmethyl)piperazine
Furan to ThiopheneReductive amination of 4-benzylpiperidine with thiophene-2-carbaldehyde4-Benzyl-1-(thiophen-2-ylmethyl)piperidine
Furan to PyrroleReductive amination of 4-benzylpiperidine with pyrrole-2-carbaldehyde4-Benzyl-1-(pyrrol-2-ylmethyl)piperidine
Linker ElongationReductive amination of 4-benzylpiperidone with 2-(furan-2-yl)ethanamine4-Benzyl-1-(2-(furan-2-yl)ethyl)piperidine

These synthetic strategies provide a robust toolbox for the chemical derivatization of this compound, enabling the systematic exploration of its chemical and biological properties.

Based on a comprehensive review of available scientific literature, there is currently no specific preclinical pharmacological data published for the compound This compound corresponding to the detailed outline requested. Searches for this exact molecule in relation to receptor binding, enzyme inhibition, cell-based assays, and in vivo studies did not yield any specific research findings.

The provided outline requires detailed, informative, and scientifically accurate content for each section and subsection. Without published studies on this compound, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this specific compound and providing data tables and detailed research findings.

General research exists for the broader class of N-benzylpiperidine derivatives, which have been investigated for various pharmacological activities, including but not limited to:

Receptor Binding: Targeting sigma receptors, dopamine (B1211576) receptors, and NMDA receptors.

Enzyme Inhibition: Primarily as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

In Vivo Models: Showing potential in animal models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.

However, extrapolating this information to the specific, unstudied compound This compound would be speculative and would violate the instructions to not introduce information outside the explicit scope. Therefore, the requested article cannot be generated at this time.

Preclinical Pharmacological Investigations of 4 Benzyl 1 Furan 2 Ylmethyl Piperidine

In Vivo Efficacy Studies in Non-Human Preclinical Models

Pharmacodynamic Biomarker Assessments in Non-Human Organisms

There is no available information from preclinical studies regarding the assessment of pharmacodynamic biomarkers for 4-Benzyl-1-(furan-2-ylmethyl)piperidine in any non-human organism.

Behavioral and Physiological Assessments in Animal Models

No studies documenting the behavioral or physiological effects of this compound in animal models have been identified in the scientific literature.

Dose-Response Relationships and Efficacy Parameters in Preclinical Settings

Data establishing dose-response relationships or defining efficacy parameters for this compound in preclinical environments are not available.

While research exists on other piperidine (B6355638) derivatives and their various pharmacological activities, such as acetylcholinesterase inhibition or histamine (B1213489) H3 receptor antagonism, these findings are not applicable to this compound. nih.govrsc.orgnih.gov The unique combination of the 4-benzyl and 1-(furan-2-ylmethyl) substituents on the piperidine ring defines a specific chemical entity for which pharmacological data has not been published.

Mechanistic Elucidation of 4 Benzyl 1 Furan 2 Ylmethyl Piperidine Action

Identification of Primary Molecular Targets and Off-Targets

The 4-benzylpiperidine (B145979) scaffold is a versatile chemical structure found in numerous biologically active compounds, suggesting a range of potential molecular targets for 4-benzyl-1-(furan-2-ylmethyl)piperidine. Research on analogous compounds indicates that its primary interactions would likely be within the central nervous system, particularly with monoamine transporters and various receptor systems.

The unsubstituted 4-benzylpiperidine core is known to function as a monoamine releasing agent, with a notable preference for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). wikipedia.org It also exhibits weak inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). wikipedia.org The introduction of a furan-2-ylmethyl group at the piperidine (B6355638) nitrogen can significantly modify this activity and introduce new target affinities.

Derivatives of 4-benzylpiperidine have been extensively investigated for their interactions with sigma receptors (σ1 and σ2). nih.govnih.gov Many N-aralkyl-4-benzylpiperidine derivatives show high affinity for σ1 receptors, which are implicated in a variety of neurological and psychiatric conditions. nih.gov The nature of the substituent on the piperidine nitrogen plays a crucial role in determining both the affinity and the selectivity for sigma receptor subtypes. nih.gov

Furthermore, the broader class of piperidine derivatives has been associated with a wide array of other targets. Depending on the specific substitutions, these can include dopamine receptors (e.g., D2), serotonin receptors (e.g., 5-HT1A, 5-HT2A), and acetylcholinesterase (AChE). nih.govnih.gov For instance, certain N-benzylpiperidine derivatives have been developed as potent AChE inhibitors for potential use in Alzheimer's disease. nih.gov The furan (B31954) ring, as seen in related benzofuran (B130515) derivatives, is also a key feature in ligands targeting 5-HT2A receptors. nih.gov

Given this context, this compound could plausibly interact with a similar spectrum of targets. Its off-targets would likely include other receptors and transporters within the monoaminergic system for which it has lower affinity, as well as potentially ion channels or other enzymes depending on its conformational properties. acs.org

Table 1: Potential Molecular Targets of this compound Based on Analog Studies

Target Class Specific Target Observed Activity in Analogs Reference(s)
Monoamine Transporters Norepinephrine Transporter (NET) Releasing Agent / Reuptake Inhibitor wikipedia.orgnih.gov
Dopamine Transporter (DAT) Releasing Agent / Reuptake Inhibitor wikipedia.orgnih.gov
Serotonin Transporter (SERT) Releasing Agent / Reuptake Inhibitor wikipedia.orgnih.gov
Receptors Sigma-1 Receptor (σ1) Agonist / Antagonist nih.govnih.gov
Sigma-2 Receptor (σ2) Agonist / Antagonist nih.govnih.gov
Dopamine D2 Receptor Antagonist nih.gov
Serotonin 5-HT1A Receptor Partial Agonist nih.gov
Serotonin 5-HT2A Receptor Antagonist nih.gov
Enzymes Monoamine Oxidase A (MAO-A) Weak Inhibitor wikipedia.org
Monoamine Oxidase B (MAO-B) Weak Inhibitor wikipedia.org
Acetylcholinesterase (AChE) Inhibitor nih.gov

Signaling Pathway Modulation and Downstream Effects

The interaction of this compound with its putative targets would initiate a cascade of downstream signaling events. If it acts as a monoamine reuptake inhibitor or releasing agent, it would increase the synaptic concentrations of norepinephrine, dopamine, and serotonin, thereby enhancing signaling through their respective receptor systems. nih.gov This can have profound effects on mood, cognition, and arousal. For example, studies on 4-benzylpiperidine carboxamides have shown that inhibition of DAT can restore the dopamine-induced endocytosis of D2 receptors, indicating a direct influence on dopamine signaling pathways. nih.gov

Should the compound bind to σ1 receptors, it could modulate a different set of signaling pathways. The σ1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that acts as a molecular chaperone. nih.gov Ligand activation of σ1 receptors can modulate intracellular Ca2+ signaling, regulate the activity of voltage-gated ion channels, and influence the production of reactive oxygen species. nih.gov These actions can, in turn, affect neuronal excitability, synaptic plasticity, and cell survival.

If the compound exhibits activity at G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors, it would modulate their canonical signaling pathways. For instance, as a 5-HT1A partial agonist, it could lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, a common mechanism for anxiolytic and antidepressant effects. nih.gov Conversely, as a D2 or 5-HT2A antagonist, it would block the signaling of endogenous dopamine and serotonin, a key mechanism of action for many antipsychotic drugs. nih.gov

Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial for understanding a ligand's pharmacological profile. Orthosteric ligands bind to the same site as the endogenous substrate or agonist (the active site), directly competing with it. nih.gov In contrast, allosteric modulators bind to a topographically distinct site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govajchem-a.com

In the context of the potential targets for this compound, both binding modes are plausible. For monoamine transporters, many inhibitors bind to the central substrate-binding site, which would be an orthosteric mechanism. nih.gov However, allosteric sites have also been identified on these transporters.

For GPCRs, the development of allosteric modulators is a growing area of interest as they can offer greater selectivity and a more nuanced modulation of receptor activity compared to orthosteric ligands. mdpi.com Studies on piperidine derivatives targeting various GPCRs have revealed compounds that act as allosteric modulators. acs.org For example, some ligands for muscarinic receptors have been shown to be "bitopic," engaging both the orthosteric site and an allosteric site simultaneously. researchgate.net Research on allosteric ligands suggests they are often more rigid and aromatic than their orthosteric counterparts. plos.org Given the structure of this compound, with its multiple aromatic rings and defined linker, an allosteric binding mode at certain receptors cannot be ruled out without specific experimental data.

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to its target protein is a dynamic process that almost invariably involves conformational changes in the protein. These changes are fundamental to the transmission of the biological signal. Computational studies, such as molecular dynamics simulations, on piperidine derivatives have provided insights into these structural alterations.

When piperidine-based ligands bind to the σ1 receptor, they typically orient themselves within a binding pocket defined by key amino acid residues. nih.gov The interaction, often involving hydrogen bonds and hydrophobic contacts, stabilizes a specific conformation of the receptor, leading to its activation or inhibition. Simulations have shown that even small changes in the ligand structure can lead to different binding poses and induce distinct conformational shifts in the protein. nih.gov The stability of the ligand within the binding site, as measured by root mean square deviation (RMSD), can indicate the strength and nature of the interaction. nih.gov

For GPCRs, ligand binding is known to cause significant conformational rearrangements, particularly in the transmembrane helices, which is the basis for G-protein coupling and subsequent signaling. The piperidine ring itself can adopt different conformations (e.g., chair vs. twist-boat), and the preferred conformation can be influenced by interactions with the protein binding site. acs.org The pseudoallylic strain in some N-substituted piperidines can favor an axial orientation of substituents, which in turn dictates how the molecule fits into and reshapes the binding pocket. acs.org

Investigation of Polypharmacology and Multi-Targeting Potentials

Polypharmacology, the ability of a single compound to interact with multiple targets, is a common feature of CNS-active drugs and a deliberate strategy in modern drug discovery. nih.gov The chemical scaffold of 4-benzylpiperidine is a prime example of a "privileged structure" that can be adapted to bind to a variety of targets. nih.gov

Numerous studies have demonstrated the multi-target potential of 4-benzylpiperidine and related derivatives. For instance, a series of amide-piperidine derivatives were optimized to show high affinity for D2, 5-HT1A, and 5-HT2A receptors, a profile desirable for atypical antipsychotics. nih.gov Another study on aralkyl derivatives of 4-benzylpiperidine identified compounds with high affinity for both sigma and 5-HT1A receptors. nih.gov This multi-target approach can lead to enhanced therapeutic efficacy or a more favorable side-effect profile.

Computational and Biophysical Characterization of 4 Benzyl 1 Furan 2 Ylmethyl Piperidine

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This simulation provides valuable information about the binding affinity, mode of interaction, and the specific amino acid residues involved in the interaction.

Detailed research findings from studies on structurally related piperidine (B6355638) derivatives offer a predictive glimpse into the potential interactions of 4-Benzyl-1-(furan-2-ylmethyl)piperidine with various protein targets. For instance, a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) demonstrated its potential as an inhibitor of SARS-CoV-2 proteins through molecular docking. nih.govnih.gov The simulations revealed that the compound could efficiently interact with the main protease (Mpro) of the virus, suggesting its potential as an antiviral agent. nih.gov The binding is often stabilized by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

Similarly, docking studies on other furan (B31954) and piperidine-containing compounds have shown interactions with various enzymes and receptors. For example, furan-containing thiazolidinone derivatives have been docked against GlcN-6P synthase, a potential antimicrobial target. biointerfaceresearch.comresearchgate.net In another study, polyfunctionalized pyridines featuring a 1-benzylpiperidine (B1218667) moiety were shown to have a high affinity for sigma receptors (σ1R and σ2R). csic.es The docking of one such compound showed that the pyridine (B92270) ring establishes π-alkyl interactions with Leu105, Met93, and Ala185, while a hydrogen bond is formed with Glu172. csic.es These examples highlight the versatility of the benzylpiperidine and furan scaffolds in interacting with diverse biological targets.

The interaction of this compound would likely involve its key structural features: the piperidine ring, the flexible benzyl (B1604629) group, and the furan moiety. The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while the aromatic rings (benzyl and furan) can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the binding pocket of a protein.

Table 1: Summary of Molecular Docking Findings for Related Piperidine and Furan Derivatives

Compound/Derivative ClassProtein TargetKey Interactions ObservedPredicted ActivityReference
4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidineSARS-CoV-2 Main ProteaseHydrophobic interactions, π-π stackingAntiviral nih.govnih.gov
Furan-thiazolidinone hybridsGlcN-6P synthaseHydrogen bonding, hydrophobic interactionsAntimicrobial biointerfaceresearch.comresearchgate.net
4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamidesButyrylcholinesteraseArene-arene interactionsAnti-Alzheimer's hilarispublisher.com
Polyfunctionalized pyridines with 1-benzylpiperidineSigma-1 Receptor (σ1R)Hydrogen bond with Glu172, π-alkyl interactions with Leu105, Met93Neurological disorders csic.es

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are employed to assess the stability of a ligand-protein complex and to observe any conformational changes that may occur upon binding. nih.gov

For a compound like this compound, MD simulations would typically be performed after an initial docking pose is obtained. The simulation, often running for nanoseconds or even microseconds, tracks the trajectory of the ligand within the binding site. A stable binding is indicated if the ligand maintains its position and key interactions with the protein throughout the simulation, with minimal root-mean-square deviation (RMSD). nih.gov

Studies on related compounds have utilized MD simulations to validate docking results. For example, an 80 ns molecular dynamics simulation was used to confirm the stability of a complex between a phenytoin (B1677684) derivative and cholesterol oxidase, showing a stable protein RMSD of 1.24 ± 0.07 Å. nih.gov These simulations can reveal the dynamic nature of the interactions, such as the role of water molecules in mediating or stabilizing the binding, and can provide a more accurate estimation of the binding free energy. researchgate.netunibas.ch Conformational changes in the protein upon ligand binding, which can be crucial for its function (activation or inhibition), can also be monitored.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govdntb.gov.ua These calculations provide insights into properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential.

For this compound, DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive.

In a study of the related compound M1BZP, DFT calculations at the B3LYP/6-311+G(d,p) level were used to optimize its molecular geometry and analyze its electronic properties. The calculated HOMO and LUMO energies provided insights into the compound's stability. nih.gov Similarly, DFT has been used to study the conformational behavior of N-benzyl-N-(furan-2-ylmethyl)acetamide, revealing the presence of multiple stable conformations in solution. researchgate.netscielo.br

Table 2: Example of Electronic Properties from DFT Calculations for a Related Compound

PropertyValueSignificanceReference
HOMO Energy-5.7 eVRelates to electron-donating ability nih.gov
LUMO Energy-0.8 eVRelates to electron-accepting ability nih.gov
HOMO-LUMO Gap (ΔE)4.9 eVIndicator of chemical stability and reactivity nih.gov
Dipole Moment1.5 DebyeMeasure of molecular polarity nih.gov

Note: The values are for the related compound 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine and serve as an illustrative example.

Biophysical Characterization Techniques for Binding Kinetics and Thermodynamics

Biophysical techniques are essential for experimentally validating the predictions from computational studies and for providing a quantitative understanding of ligand-protein interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In an SPR experiment, the protein target is immobilized on a sensor chip, and a solution containing the ligand (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal. From the resulting sensorgram, one can determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. nih.gov In an ITC experiment, the ligand is titrated into a solution containing the protein, and the heat released or absorbed is measured. wur.nl This allows for the direct determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding interaction. For instance, ITC studies on inhibitors binding to carnitine palmitoyltransferase 2, a membrane protein, revealed dissociation constants in the micromolar range and showed that binding was driven by both enthalpy and entropy. nih.gov

Table 3: Illustrative Biophysical Data for a Ligand-Protein Interaction

TechniqueParameterIllustrative ValueInformation Provided
SPR kₐ (Association rate)1 x 10⁵ M⁻¹s⁻¹Rate of complex formation
kₑ (Dissociation rate)1 x 10⁻³ s⁻¹Rate of complex decay
Kₑ (Dissociation constant)10 nMBinding affinity
ITC n (Stoichiometry)1.1Molar binding ratio
Kₐ (Association constant)1 x 10⁸ M⁻¹Binding affinity
ΔH (Enthalpy change)-15 kcal/molContribution of H-bonds and van der Waals forces
ΔS (Entropy change)-14 cal/mol·KContribution of hydrophobic effects and conformational changes

Note: These values are hypothetical and serve to illustrate the data obtained from these techniques.

In Silico Prediction of Biological Activity Spectra

In silico tools can predict the likely biological activities of a compound based on its chemical structure. One such tool is the Prediction of Activity Spectra for Substances (PASS). clinmedkaz.orgpsecommunity.org PASS compares the structure of a query molecule to a large database of known biologically active substances and predicts a spectrum of potential activities, expressed as a probability "to be active" (Pa) and "to be inactive" (Pi). psecommunity.org

For this compound, a PASS prediction could suggest a wide range of potential pharmacological effects, such as enzyme inhibition, receptor antagonism, or antimicrobial activity. clinmedkaz.org For example, a study on new piperidine derivatives used PASS to predict their potential to affect various enzymes, receptors, and ion channels, suggesting their applicability in treating cancer and central nervous system diseases. clinmedkaz.org Similarly, furan hybrid molecules were analyzed with PASS, which predicted potential anti-inflammatory and anti-arthritic activities. psecommunity.org

In addition to activity prediction, in silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions are crucial in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles and low toxicity risks.

Table 4: Example of a Predicted Biological Activity Spectrum (PASS)

Predicted ActivityPa (Probability to be Active)
Monoamine oxidase B inhibitor0.850
Antidepressant0.795
Neuroprotective0.750
Anxiolytic0.710
Antifungal0.680

Note: This is a hypothetical PASS prediction for a compound with a similar scaffold.

Preclinical Pharmacokinetics and Metabolism of 4 Benzyl 1 Furan 2 Ylmethyl Piperidine in Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species

While specific ADME studies on 4-Benzyl-1-(furan-2-ylmethyl)piperidine are not published, the ADME properties of N-benzylpiperidine derivatives have been investigated. In silico and in vitro assessments of various N-benzylpiperidine analogs suggest that compounds with this scaffold are anticipated to have favorable oral bioavailability nih.gov. The lipophilicity imparted by the benzyl (B1604629) and furan (B31954) groups would likely facilitate absorption across the gastrointestinal tract.

Metabolism is predicted to be a significant route of elimination for this compound. The furan moiety is known to be susceptible to oxidative metabolism, and the piperidine (B6355638) and benzyl groups also provide sites for metabolic modification nih.govnih.gov.

Excretion of the parent compound is likely to be minimal, with the majority of the dose being eliminated as metabolites, primarily in the urine and feces.

In Vitro Metabolic Stability and Metabolite Identification in Non-Human Hepatic Systems

The metabolic stability of this compound has not been specifically reported. However, studies on furan-containing compounds in liver microsomes provide insights into its likely metabolic fate. The furan ring is a known site of metabolic activity, often undergoing oxidation catalyzed by cytochrome P450 (CYP) enzymes to form reactive intermediates like cis-enediones nih.gov. For instance, the metabolism of furan itself in rat and human liver microsomes leads to the formation of cis-2-butene-1,4-dial nih.gov. Similarly, 2-methylfuran (B129897) is metabolized to 3-acetylacrolein in liver microsomes, with CYP2E1 being a key enzyme acs.org.

The N-benzylpiperidine core is also subject to metabolism. N-dealkylation is a common metabolic pathway for compounds with a piperidine ring connected to a benzyl group, often catalyzed by CYP3A4 acs.org. The piperidine ring itself can also undergo hydroxylation.

Based on these precedents, the primary metabolic pathways for this compound in non-human hepatic systems are expected to include:

Oxidation of the furan ring.

N-dealkylation to remove the furan-2-ylmethyl group.

Hydroxylation of the benzyl or piperidine rings.

An illustrative data table for the metabolic stability of analogous furan-containing compounds in liver microsomes is provided below.

Compound/SystemIncubation Time (min)Substrate Concentration (µM)Key Findings
Furan in Rat Liver Microsomes1050Formation of NAC-BDA-NAL, indicating BDA as a metabolite. researchgate.net
2-Methylfuran in Rat Liver Microsomes10-120100-500Formation of AcLys-AcA adducts, identifying acetylacrolein (B1235126) as a reactive metabolite. acs.org

Tissue Distribution and Accumulation in Animal Models

Specific tissue distribution studies for this compound are not publicly available. However, for a lipophilic compound of this nature, wide distribution into tissues is expected. For compounds designed to act on the central nervous system (CNS), which often contain the N-benzylpiperidine scaffold, brain penetration is a key characteristic. The distribution would likely include the liver, kidneys, and other well-perfused organs. Accumulation in adipose tissue could also occur due to the compound's lipophilicity.

For example, a study on a radiolabeled analog of donepezil, 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, showed nonspecific distribution in the brain regions of mice, indicating that while it crosses the blood-brain barrier, it does not selectively accumulate in a specific brain area.

Blood-Brain Barrier Penetration Assessments in Preclinical Models

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for CNS-targeted drugs. The N-benzylpiperidine structure is frequently found in compounds designed to act on the CNS nih.gov. In silico predictions for some N-benzylpiperidine derivatives suggest they are likely to cross the BBB nih.gov.

In vitro models, such as the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB), are often used to predict BBB penetration. For instance, a study on benzylpiperidin-4-yl-linked benzylamino benzamides, which share the benzylpiperidine moiety, demonstrated BBB permeability in a PAMPA-BBB assay with a Pe value of 14.34 × 10-6 cm/s for a key analog nih.govresearchgate.net. This suggests that compounds with this structural feature have the potential to enter the CNS.

The following table presents PAMPA-BBB results for illustrative compounds with similar structural motifs.

CompoundAssay TypePermeability (Pe) (10-6 cm/s)Predicted BBB Penetration
Benzylpiperidin-4-yl-linked benzylamino benzamide (B126) (8c1)PAMPA-BBB14.34 nih.govresearchgate.netHigh
N-benzylpiperidine analog (40)PAMPA-BBBHigh (qualitative) nih.govHigh
N-benzylpiperidine analog (41)PAMPA-BBBHigh (qualitative) nih.govHigh

In Vitro and In Vivo Clearance Mechanisms

The clearance of this compound is expected to be primarily metabolic. In vitro studies with liver microsomes would be necessary to determine the intrinsic clearance. Based on studies of other 4-aminopiperidine (B84694) drugs, it is likely that this compound would have moderate to high clearance acs.org. The major enzymes involved would likely be from the cytochrome P450 superfamily, particularly CYP3A4, which is known to metabolize many N-dealkylation substrates acs.org.

In vivo, the systemic clearance in preclinical species like rats would be a composite of hepatic and potentially extra-hepatic metabolism. For many piperidine-containing compounds, hepatic clearance is the dominant mechanism of elimination from the body. Given the predicted susceptibility of both the furan and benzylpiperidine moieties to metabolism, a relatively rapid clearance would be anticipated.

Challenges, Future Directions, and Translational Research Perspectives

Current Challenges in Developing 4-Benzyl-1-(furan-2-ylmethyl)piperidine as a Research Tool or Preclinical Candidate

The initial development of This compound would face several predictable hurdles common to many novel compounds. A primary challenge is the lack of foundational data. Before significant resources are invested, preliminary studies are essential to establish a basic profile of the compound. Key challenges include:

Target Identification and Validation: A crucial first step is to identify the biological target(s) of the compound and validate that modulating this target could have a therapeutic effect. rsztnc.org Without a clear understanding of its mechanism of action, further development is unguided.

Synthesis and Scalability: While the synthesis of related piperidine (B6355638) derivatives is well-documented, developing a specific, efficient, and scalable synthesis for This compound would be necessary. organic-chemistry.orgchemicalbook.com The cost and feasibility of large-scale production are significant considerations for future applications.

Pharmacokinetic Profile: Early assessment of a compound's ADME (absorption, distribution, metabolism, and excretion) properties is critical. A short half-life, poor bioavailability, or rapid metabolism can render an otherwise potent compound ineffective in vivo. nih.gov

Selectivity and Off-Target Effects: A compound must be selective for its intended target to minimize off-target effects and potential toxicity. rsztnc.org Early screening against a panel of related and unrelated targets is necessary to assess its selectivity profile.

Strategies for Optimization of Pharmacological Properties and Efficacy

Once initial challenges are understood, a focused effort to optimize the compound's properties can begin. This iterative process involves synthesizing and testing analogues to improve its pharmacological profile.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of This compound , researchers can determine which parts of the molecule are essential for its activity. nih.gov For instance, modifications to the benzyl (B1604629) or furan (B31954) rings could enhance potency or selectivity. nih.gov

Improving Metabolic Stability: If the compound is rapidly metabolized, modifications can be made to block common metabolic pathways. nih.gov For example, introducing fluorine atoms at metabolically vulnerable positions can sometimes improve stability.

Enhancing Bioavailability: The physicochemical properties of the compound, such as solubility and lipophilicity, can be fine-tuned to improve its absorption and distribution in the body. thieme-connect.com

StrategyRationaleExample
SAR Studies Identify key functional groups for activity and selectivity.Modify substituents on the benzyl and furan rings. nih.govnih.gov
Metabolic Stability Reduce metabolic degradation to prolong the compound's action.Introduce blocking groups at sites of metabolism. nih.gov
Physicochemical Properties Improve absorption and distribution.Adjust lipophilicity to enhance membrane permeability. thieme-connect.com

Integration with Multi-Omics Data for Systems-Level Understanding

To gain a deeper understanding of the biological effects of This compound , modern systems biology approaches can be employed. The integration of various "omics" data can provide a holistic view of the compound's impact on cellular processes. semanticscholar.org

Transcriptomics: Analyzing changes in gene expression (RNA levels) following treatment with the compound can reveal the cellular pathways it affects. nih.gov

Proteomics: Measuring changes in protein levels can provide a more direct understanding of the functional consequences of the compound's activity. nih.gov

Metabolomics: Assessing changes in the levels of small molecule metabolites can offer insights into the compound's effects on cellular metabolism. nih.gov

By combining these datasets, researchers can build comprehensive models of the compound's mechanism of action and identify potential biomarkers for its effects. semanticscholar.org

Exploration of Novel Therapeutic Applications Based on Preclinical Findings

Preclinical studies may uncover unexpected activities of This compound , leading to the exploration of new therapeutic applications. The 4-benzylpiperidine (B145979) scaffold is present in molecules with a wide range of biological activities, including as monoamine releasing agents and NMDA receptor antagonists. wikipedia.org Similarly, furan-containing compounds have been investigated for various medicinal purposes. mdpi.com

Potential therapeutic areas could include:

Neurodegenerative Diseases: Given that many piperidine derivatives target the central nervous system, this would be a logical area of investigation. nih.govresearchgate.net

Inflammatory Conditions: Some related compounds have shown anti-inflammatory properties. unisi.it

Oncology: The piperidine scaffold is found in some anti-cancer agents. nih.gov

Design and Evaluation of Next-Generation this compound Analogues

Based on the data gathered from initial studies and optimization efforts, the design of next-generation analogues can be undertaken. This process aims to create new compounds with superior properties. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with structurally similar but electronically different groups (bioisosteres) can improve properties like potency, selectivity, or metabolic stability. nih.gov For example, the furan ring could be replaced with a thiophene (B33073) or pyridine (B92270) ring.

Introduction of Chiral Centers: Introducing chirality can lead to stereoisomers with different pharmacological properties, potentially enhancing potency and reducing off-target effects. thieme-connect.com

Computational Modeling: In silico methods, such as molecular docking and ADMET prediction, can help prioritize the synthesis of new analogues with the highest probability of success. nih.gov

Roadmap for Further Preclinical Development and Investigative Studies

A structured roadmap is essential to guide the preclinical development of a promising candidate. rsztnc.org This roadmap typically involves a series of studies with increasing complexity and regulatory oversight.

PhaseDurationKey Activities
Hit-to-Lead 6-12 monthsConfirm initial findings, conduct secondary assays, assess selectivity, and perform preliminary in vivo pharmacokinetic studies. rsztnc.org
Lead Optimization 18-24 monthsSynthesize and test analogues to improve potency, selectivity, and pharmacokinetic properties. rsztnc.org
IND-Enabling Studies 9-18 monthsConduct formal toxicology, safety pharmacology, and pharmacokinetic studies under Good Laboratory Practices (GLP). Prepare the active pharmaceutical ingredient (API) under Good Manufacturing Practices (GMP). rsztnc.org

This rigorous preclinical development process is designed to ensure that only the most promising and safest candidates advance to clinical trials in humans.

Q & A

Q. What are the recommended synthetic strategies for 4-Benzyl-1-(furan-2-ylmethyl)piperidine, and how can reaction parameters be optimized to improve yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For analogous piperidine derivatives, benzylation using benzyl halides with a base (e.g., K₂CO₃) under reflux achieves yields up to 84%. Optimization includes solvent selection (e.g., dichloromethane or THF), temperature control (40–80°C), and stoichiometric ratios (1:1.2 molar ratio of piperidine to benzylating agent). Purification via column chromatography with n-hexane/EtOAc gradients (e.g., 5:5) effectively isolates the product .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Multi-technique validation is critical:

  • 1H/13C NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4, furan protons at δ 6.2–6.5) and carbon骨架.
  • HPLC (C18 column, 254 nm detection) confirms purity (>95%).
  • Elemental analysis verifies empirical formulas but may show discrepancies due to hygroscopicity; cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential for handling this compound?

Due to acute toxicity (Category 4 for oral/dermal/inhalation):

  • Use nitrile gloves, safety goggles, and lab coats .
  • Work in a fume hood with local exhaust ventilation.
  • Store at -20°C in airtight containers.
  • For spills, use inert absorbents (vermiculite) and ethanol-free detergents.
  • Emergency protocols: 15-minute skin washing with soap/water and eye irrigation with saline .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with neurological targets?

Employ AutoDock Vina or Schrödinger Suite for simulations:

  • Optimize ligand geometry with Gaussian 16 (B3LYP/6-31G*).
  • Use crystal structures (e.g., μ-opioid receptor, PDB ID 4DKL) and analyze hydrogen bonds (e.g., Asp147), hydrophobic contacts (Trp293), and π-π stacking (His297).
  • Validate via redocking co-crystallized ligands (RMSD <2.0 Å) .

Q. What methodological approaches evaluate biological activity in receptor binding assays?

  • Radioligand binding assays : Incubate compound (0.1 nM–10 µM) with [³H]naloxone in Tris-HCl buffer. Calculate IC₅₀ via nonlinear regression and convert to Kᵢ using the Cheng-Prusoff equation.
  • Functional assays : Measure cAMP accumulation or [³⁵S]GTPγS binding to determine agonist/antagonist profiles .

Q. How should researchers address contradictions in elemental analysis data?

  • Verify combustion efficiency (adjust O₂ flow in CHN analyzers) and sample dryness (48h vacuum desiccation).
  • Use X-ray crystallography (R factor <5%) or HRMS (<3 ppm accuracy) for empirical formula confirmation.
  • For hygroscopic samples, apply Karl Fischer titration to quantify water content .

Q. How can factorial design optimize synthetic parameters?

  • 2³ full factorial design evaluates temperature (40°C vs. 80°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol% Pd/C).
  • ANOVA identifies critical factors (e.g., solvent polarity, η²=0.62).
  • Response surface methodology (Box-Behnken design) refines conditions for maximum yield (e.g., 72°C in THF with 8.2 mol% catalyst) .

Q. What ensures long-term stability of this compound?

  • Accelerated stability studies (ICH Q1A): Store at 40°C/75% RH for 6 months; monitor via HPLC-UV (248 nm).
  • Use amber glass vials with PTFE-lined caps to prevent photodegradation.
  • For aqueous solutions, maintain pH 5–6 (citrate buffer).
  • Lyophilize with residual moisture <1% (TGA analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.